-Amino-3-methoxypropanoic acid, also known as O-Methyl-DL-serine, is a derivative of the naturally occurring amino acid L-serine. It belongs to the class of non-proteinogenic amino acids, meaning it is not typically found incorporated into proteins in living organisms.
While the specific research applications of 2-amino-3-methoxypropanoic acid are still under investigation, some potential areas of interest include:
For further details on the chemical properties and safety information of 2-amino-3-methoxypropanoic acid, please refer to the following resources:
2-Amino-3-methoxypropanoic acid, with the molecular formula CHNO, is a chiral amino acid derivative characterized by an amino group attached to the second carbon and a methoxy group on the third carbon. This compound exists in two enantiomeric forms: (R)-2-amino-3-methoxypropanoic acid and (S)-2-amino-3-methoxypropanoic acid, each exhibiting distinct properties and biological activities. The presence of the methoxy group distinguishes it from other amino acids, imparting unique chemical behavior and potential applications in various fields including pharmaceuticals and biochemistry .
Due to the limited research available, the specific mechanism of action of 2-amino-3-methoxypropanoic acid remains unclear. However, its structural similarity to serine suggests it might interact with biological systems in a similar way, but with potential modifications due to the presence of the methoxy group []. Further research is needed to elucidate its specific mechanisms.
Industrial production often employs optimized reaction conditions to maximize yield and purity.
2-Amino-3-methoxypropanoic acid exhibits various biological activities, making it a subject of interest in biochemical research:
The synthesis of 2-amino-3-methoxypropanoic acid can be achieved through several methods:
2-Amino-3-methoxypropanoic acid has diverse applications across multiple fields:
Research into 2-amino-3-methoxypropanoic acid's interactions focuses on its effects on cellular mechanisms and metabolic pathways. Studies have shown that it can influence protein synthesis and interact with mitochondrial enzymes, highlighting its potential as a research tool in understanding cellular metabolism and therapeutic targets .
Several compounds share structural similarities with 2-amino-3-methoxypropanoic acid, each with distinct properties:
Compound Name | Structural Features | Uniqueness |
---|---|---|
(S)-2-amino-3-methoxypropanoic acid hydrochloride | Enantiomer of 2-amino-3-methoxypropanoic acid | Different biological activity profile |
2-amino-3-hydroxypropanoic acid | Hydroxyl group instead of methoxy | Different reactivity due to hydroxyl vs. methoxy |
2-amino-3-methylpropanoic acid | Methyl group instead of methoxy | Alters sterics and electronic properties |
(S)-2-amino-3-ethoxypropanoic acid | Ethoxy group instead of methoxy | Changes solubility and reactivity characteristics |
The uniqueness of 2-amino-3-methoxypropanoic acid lies in its specific chiral configuration and the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its analogs. This specificity enhances its utility in various scientific applications where other similar compounds may not suffice .